![molecular formula C5H8Br2N4 B3027843 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide CAS No. 1414958-47-6](/img/structure/B3027843.png)

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide

説明

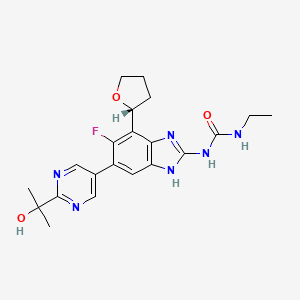

The compound "3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide" is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class, which is a fused heterocyclic structure. This class of compounds has been studied for various biological activities, including anticonvulsant and antimicrobial properties, as well as for their potential as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyrazine derivatives often involves multi-step reactions starting from simple and readily available substrates. For instance, a general method for synthesizing 3-aryl substituted tetrahydro[1,2,3]triazolo[1,5-a]pyrazines utilizes palladium-copper catalysis in a one-pot process . Similarly, amino acid-derived intermediates have been used to synthesize diverse dihydropyrazines and dihydro[1,2,3]triazolopyrazines through intramolecular 1,3-dipolar cycloaddition, demonstrating the versatility of these methods in accessing optically active products . These synthetic approaches highlight the potential for generating a variety of substituted [1,2,4]triazolo[4,3-a]pyrazine derivatives, including the target compound.

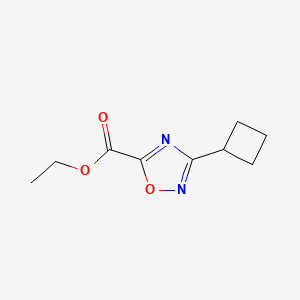

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrazine derivatives is characterized by a fused triazole and pyrazine ring system. This structure can serve as a bioisostere for the purine ring, as seen in the synthesis of anticonvulsant agents where the 1,2,4-triazolo[4,3-a]pyrazine ring system mimics the purine structure . The presence of substituents on the core structure can significantly influence the biological activity and physical properties of these compounds.

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyrazine core can undergo various chemical transformations, including substitutions and cyclizations, to yield a wide range of derivatives with different functional groups. For example, the synthesis of urea and thiourea derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has been reported, showcasing the chemical versatility of this scaffold . Additionally, the synthesis of 1,2,4-triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity involves the incorporation of various amino acid derivatives, indicating the potential for these compounds in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazine derivatives are influenced by their molecular structure and substituents. These compounds generally exhibit good densities and thermal stabilities, which are important for their potential use as pharmaceuticals or materials . The introduction of different substituents can also affect properties such as solubility and reactivity, which are crucial for their biological activity and practical applications .

科学的研究の応用

Synthesis and Chemical Properties

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide is involved in the synthesis of a wide range of heterocyclic compounds due to its reactive bromo and triazolopyrazine groups. For example, it serves as a precursor in the synthesis of 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines through intramolecular condensation reactions, highlighting its utility in creating complex organic structures with potential pharmacological applications (Lee et al., 1989). Additionally, its involvement in the formation of condensed isoquinolines and related spiranes underlines its versatility in heterocyclic chemistry, providing a pathway to novel spirane heterocycles with unique chemical properties (Kisel et al., 2002).

Biological Activities

This compound is also central to the development of derivatives with significant biological activities. For instance, its derivatives have been evaluated for anticancer properties, showing promise against human colon cancer cell lines. The modification of this compound has led to the identification of derivatives that induce apoptosis in cancer cells via the mitochondrial pathway, highlighting its potential in cancer therapy research (Raveesha et al., 2020). Furthermore, its role in the synthesis of P2X7 receptor antagonists illustrates its applicability in the development of compounds with potential neuroprotective effects, which could be beneficial in treating neurological disorders (Letavic et al., 2017).

Antimicrobial Applications

Compounds derived from this compound have shown antimicrobial activity, offering potential applications in combating infectious diseases. Urea and thiourea derivatives, for instance, have displayed significant activity against various bacterial and fungal strains, suggesting their use in developing new antimicrobial agents (Mannam et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Mode of Action

Similar compounds have been shown to interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, and modulating signal transduction pathways .

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate are also unknown .

Result of Action

It is possible that the compound could have a variety of effects depending on its targets and mode of action .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

特性

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4.BrH/c6-5-9-8-4-3-7-1-2-10(4)5;/h7H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWDSWQPNFCBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2Br)CN1.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1414958-47-6 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyrazine, 3-bromo-5,6,7,8-tetrahydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027761.png)

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3027762.png)

![Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B3027764.png)

![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)